N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC16390765
Molecular Formula: C24H26N4
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N4 |
|---|---|
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | N-benzyl-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C24H26N4/c1-17-22(19-13-9-6-10-14-19)23-26-20(24(2,3)4)15-21(28(23)27-17)25-16-18-11-7-5-8-12-18/h5-15,25H,16H2,1-4H3 |
| Standard InChI Key | QQXBWTNFZYNHJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCC4=CC=CC=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name reflects its intricate substitution pattern:
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Pyrazolo[1,5-a]pyrimidine core: A bicyclic system combining pyrazole and pyrimidine rings.
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Position 5: tert-Butyl group (), contributing steric bulk and hydrophobicity.
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Position 2: Methyl group (), enhancing metabolic stability.
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Position 3: Phenyl ring (), enabling π-π interactions with biological targets.
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Position 7: Benzylamine substituent (), facilitating hydrogen bonding and target engagement .
The molecular formula is , with a molecular weight of 397.52 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP | 4.8 (estimated) |
| Water Solubility | <1 μg/mL |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Routes and Optimization
Core Synthesis Strategy
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via condensation of 4-substituted-1H-pyrazol-5-amine derivatives with β-keto esters or malonates . For this compound:
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Intermediate 7-Chloro Derivative:
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Amination at Position 7:
Challenges and Solutions
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Low Amination Yield: Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improve reaction efficiency.
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Byproduct Formation: Boc protection of the amine prior to Suzuki coupling (for 5-aryl variants) minimizes undesired side reactions .
Structure-Activity Relationships (SAR)
Substitution Impact on Antimycobacterial Activity
Comparative studies of pyrazolopyrimidines reveal critical SAR trends :
| Substituent Position | Optimal Group | Activity (MIC₉₀ vs. M.tb) |
|---|---|---|
| 3-Phenyl | 4-Fluorophenyl | 0.12 μM |
| 5-Substituent | tert-Butyl | 0.18 μM |
| 7-Amine | Benzyl | 0.25 μM |
The benzyl group at position 7 enhances membrane permeability compared to smaller alkyl chains, while the tert-butyl group at position 5 improves metabolic stability in liver microsomes .
Electronic Effects
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Electron-Withdrawing Groups (EWGs): Fluorine at the 3-phenyl para position increases potency by 3-fold, likely through enhanced target binding .
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Electron-Donating Groups (EDGs): Methoxy groups reduce activity due to unfavorable steric interactions.
Biological Activity and Mechanisms
Antimycobacterial Activity
In vitro assays demonstrate potent inhibition of Mycobacterium tuberculosis (MIC₉₀ = 0.25 μM), comparable to first-line drugs like isoniazid . The mechanism involves ATP synthase inhibition, disrupting oxidative phosphorylation in the bacterial membrane .
Selectivity and Toxicity
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hERG Inhibition: IC₅₀ > 30 μM, indicating low cardiotoxicity risk.
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Microsomal Stability: Half-life > 60 minutes in human liver microsomes, suggesting favorable pharmacokinetics .
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
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LogD (pH 7.4): 3.9, indicating moderate lipophilicity.
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Caco-2 Permeability: cm/s, classifying it as highly permeable.
Metabolic Pathways
Primary metabolites identified via LC-MS:
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N-Dealkylation: Loss of the benzyl group (major pathway).
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Oxidation: tert-Butyl to hydroxyl-tert-butyl (minor pathway).
Comparative Analysis with Analogues
| Compound | 5-Substituent | 7-Substituent | M.tb MIC₉₀ (μM) |
|---|---|---|---|
| Target Compound | tert-Butyl | Benzylamine | 0.25 |
| Analog A | Phenyl | 2-Pyridylmethyl | 0.18 |
| Analog B | Cyclohexyl | Propylamine | 1.2 |
The benzylamine variant exhibits balanced potency and safety, outperforming alkylamine analogues in vivo .
Future Directions and Applications
Synthetic Chemistry Innovations
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Late-Stage Functionalization: C–H activation to introduce diverse 5-substituents.
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Enantioselective Synthesis: Chiral catalysts to access stereochemically pure variants.
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